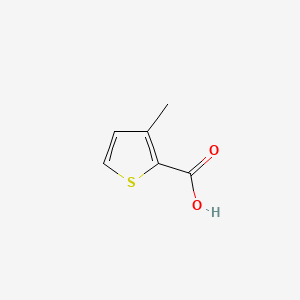

3-Methylthiophene-2-carboxylic acid

Description

Significance of Thiophene (B33073) Carboxylic Acid Scaffolds in Modern Chemical Research

Thiophene-containing molecules are a cornerstone in the development of new pharmaceuticals. nih.govrsc.org The thiophene ring is considered a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govrsc.org In fact, thiophene is a key component in numerous FDA-approved drugs. nih.govrsc.org The sulfur atom within the five-membered ring imparts specific electronic characteristics and the ability to form various non-covalent interactions, which can enhance the binding of a drug molecule to its biological target. nih.gov

Thiophene carboxylic acids, in particular, are versatile intermediates in the synthesis of a wide array of more complex molecules. nih.govijprajournal.com The carboxylic acid group can be readily converted into other functional groups, allowing chemists to build and diversify molecular structures. This has led to the discovery of thiophene derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netijprajournal.comfarmaciajournal.com For instance, derivatives of thiophene-2-carboxylic acid have been investigated as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. nih.gov More recently, 4-amide-thiophene-2-carboxyl derivatives have shown promise as antagonists for the P2Y14 receptor, a potential target for treating inflammatory bowel disease. acs.org

Beyond pharmaceuticals, thiophene derivatives are also crucial in the field of materials science, where they are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

Overview of 3-Methylthiophene-2-carboxylic Acid as a Versatile Organic Synthon

This compound is a valuable synthon, or building block, in organic synthesis. chemicalbook.com Its structure, featuring a thiophene ring substituted with both a methyl and a carboxylic acid group, provides multiple points for chemical modification. This allows for the construction of complex molecules with precise structural and electronic properties.

The compound serves as an important intermediate in the production of various pharmaceuticals and agrochemicals. google.com For example, it has been utilized in the synthesis of zinc and cadmium carboxylate complexes. chemicalbook.com A notable application is in the preparation of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, another thiophene derivative.

The reactivity of this compound allows it to participate in a variety of chemical transformations. The carboxylic acid group can undergo esterification or be converted to an acid chloride, which can then react with a wide range of nucleophiles to form amides and other derivatives. youtube.com The thiophene ring itself can also undergo further substitution reactions, providing additional avenues for molecular diversification.

Historical Context of Thiophene Derivative Synthesis and Applications

The story of thiophene began in 1882 with its discovery by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. nih.govwikipedia.org He observed that the blue color reaction of isatin (B1672199) with sulfuric acid and crude benzene, long attributed to benzene itself, was actually due to the presence of this previously unknown sulfur-containing compound. nih.govwikipedia.org The name "thiophene" is derived from the Greek words "theion" (sulfur) and "phaino" (to show or appear). derpharmachemica.comnih.gov

Early synthetic methods for thiophene derivatives included the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. derpharmachemica.comwikipedia.org Another classic method is the Gewald reaction, a multicomponent reaction that efficiently produces 2-aminothiophenes. derpharmachemica.comnih.gov Over the years, more sophisticated methods have been developed, including metal-catalyzed cross-coupling reactions like the Suzuki and Kumada couplings, which have greatly expanded the ability to create complex thiophene-containing molecules. mdpi.com

The applications of thiophene derivatives have grown in parallel with the development of new synthetic methods. Their similarity in physical and chemical properties to benzene analogues allows them to act as bioisosteres in drug design, where a thiophene ring can often replace a benzene ring without a loss of biological activity. wikipedia.org This principle has been successfully applied in the development of drugs like the anti-inflammatory agent tiaprofenic acid and the anticancer drug raltitrexed. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLKEBSJTZGCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178518 | |

| Record name | 3-Methyl-2-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23806-24-8 | |

| Record name | 3-Methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23806-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-thenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023806248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylthiophene 2 Carboxylic Acid and Its Derivatives

Grignard-Based Synthesis Approaches

The formation of a Grignard reagent followed by carboxylation is a prominent route for synthesizing 3-methylthiophene-2-carboxylic acid. epo.orggoogle.com This method involves the reaction of a halogenated 3-methylthiophene (B123197) with magnesium to form an organomagnesium compound, which is then reacted with carbon dioxide.

Reaction of 2-Chloro-3-methylthiophene (B80250) with Magnesium and Alkyl Halides for Grignard Reagent Formation

The synthesis often commences with the formation of a Grignard reagent from a halo-substituted thiophene (B33073). While 2-bromo-3-methylthiophene (B51420) can be used, there are challenges in achieving high yields due to unsatisfactory conversion to the Grignard reagent. google.com A more economical and industrially viable starting material is 2-chloro-3-methylthiophene. google.com However, the reactivity of 2-chloro-3-methylthiophene in forming the corresponding Grignard reagent can be sluggish under standard conditions. google.com

To enhance the formation of the Grignard reagent, an alkyl halide is introduced during the reaction with magnesium. google.com The presence of an alkyl halide, such as methyl iodide, ethyl bromide, or isopropyl bromide, improves the conversion to the Grignard reagent, even when using the less reactive 2-chloro-3-methylthiophene. google.com Ethyl bromide is a particularly preferred alkyl halide for this purpose. google.com

Carbonation of Grignard Reagents with Carbon Dioxide and Subsequent Acidification

Once the Grignard reagent, 3-methyl-2-thienylmagnesium halide, is formed, it is reacted with carbon dioxide. google.combyjus.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide molecule. libretexts.org This reaction, known as carbonation, results in the formation of a halomagnesium carboxylate salt. libretexts.org

Following the carbonation step, the reaction mixture is acidified, typically using a strong acid like hydrochloric acid. google.comlibretexts.org This protonates the carboxylate salt, yielding the final product, this compound. google.comlibretexts.orgnumberanalytics.com

Optimizations for Industrial Scale Production and Yield Enhancement in Grignard Reactions

For industrial-scale production, optimizing reaction conditions is crucial to maximize yield and efficiency. The use of 2-chloro-3-methylthiophene is favored for its economic advantage. google.com The key innovation for improving yield is the addition of an alkyl halide during the Grignard reagent formation, which significantly boosts the conversion rate. google.com

Further optimization can involve controlling reaction parameters such as temperature, solvent, and reaction time. numberanalytics.com Efficient stirring is also essential to ensure proper mixing of reactants. numberanalytics.com Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they stabilize the Grignard reagent. byjus.comnumberanalytics.com Recent studies have also explored mechanochemical methods, such as ball milling, which can reduce solvent usage and reaction times for Grignard reactions. nih.gov

Halogenation and Derivatization Strategies

Halogenation of the thiophene ring, followed by further chemical transformations, provides an alternative pathway to synthesize derivatives of this compound. These methods can introduce bromine or other halogens at specific positions, which can then be functionalized.

Bromination of this compound to Polybrominated Thiophene Carboxylic Acids

This compound can undergo bromination to produce polybrominated thiophene carboxylic acids. For instance, a one-pot bromination/debromination procedure has been developed for 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene, a key intermediate. beilstein-journals.org From this intermediate, the carboxylic acid functionality can be introduced via a Grignard reaction followed by carbonation or through a palladium-catalyzed carbonylation. beilstein-journals.org Another approach involves the aqueous bromination of methyl 3-methylthiophene-2-carboxylate, followed by hydrolysis of the ester to yield the corresponding carboxylic acid. beilstein-journals.org

Green Halogenation Methods Utilizing Ammonium (B1175870) Halides and Hydrogen Peroxide

In a move towards more environmentally friendly synthesis, "green" halogenation methods have been developed. One such method utilizes ammonium halides (like ammonium bromide) and hydrogen peroxide in acetic acid. cdnsciencepub.comcdnsciencepub.com This system generates the "Br+" species in situ, providing a safer and more sustainable alternative to traditional brominating agents like N-bromosuccinimide (NBS). cdnsciencepub.comcdnsciencepub.comresearchgate.net This method has shown high regioselectivity for the position alpha to the sulfur atom in activated thiophene rings and demonstrates good functional group tolerance. cdnsciencepub.comcdnsciencepub.comresearchgate.net The reaction proceeds efficiently for electron-rich heterocyclic rings, offering comparable yields and purities to conventional methods. cdnsciencepub.comresearchgate.net

Oxidation Routes for Thiophenecarboxylic Acid Formation

The conversion of a methyl group on the thiophene ring to a carboxylic acid is a key transformation. This can be achieved through both metal-catalyzed and enzymatic oxidation processes.

The direct oxidation of 3-methylthiophene to this compound can be accomplished using metal catalysts. One patented method involves the use of a catalyst system comprising N-hydroxyphthalimide, manganese(II) acetate (B1210297) (Mn(OAc)₂), and cobalt(II) acetate (Co(OAc)₂) in acetic acid at 150°C for 5 hours. Another patented process utilizes a combination of Co(OAc)₂, Mn(OAc)₂, and sodium bromide in an autoclave at 140°C for 2 hours.

A study by Kim and Lee investigated the oxidation of various methylthiophenes using sodium dichromate (Na₂Cr₂O₇) in a stainless steel sealed tube. Their research provides detailed conditions and yields for the synthesis of thiophenecarboxylic acids.

Table 1: Conditions for the Preparation of 3-Thiophenecarboxylic Acid (2a) from 3-Methylthiophene (1a) using Na₂Cr₂O₇

| Entry | 1a (g) | Na₂Cr₂O₇ (g) | H₂O (mL) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 0.5 | 1.80 | 9.7 | 200 | 4 | 43 |

| 2 | 0.52 | 1.90 | 9.3 | 150 | 16 | 28 |

| 3 | 0.5 | 1.82 | 9.0 | 190 | 6 | 64 |

| 4 | 0.5 | 1.80 | 8.5 | 200 | 8 | 75 |

Data sourced from Kim, S. J., & Lee, C. K. (2009). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Bulletin of the Korean Chemical Society, 30(11), 2789-2791.

It is noteworthy that in this study, the oxidation of 2,5-dimethylthiophene (B1293386) resulted in the oxidation of both methyl groups.

Biocatalytic approaches offer a greener alternative for the oxidation of methylthiophenes. The bacterial strain Pseudomonas putida ATCC 33015, when grown on para-xylene, has been shown to oxidize various methyl-substituted heteroarenes, including thiophene derivatives, to their corresponding carboxylic acids. researchgate.net For instance, the enzymatic oxidation of the methyl group in 3-methylthiophene to a carboxylic acid has been reported with a yield of 70%. researchgate.net This method presents a highly selective and environmentally benign route to thiophenecarboxylic acids. researchgate.net

Synthetic Pathways to 3-Methylthiophene-2-carboxaldehyde as an Intermediate

The aldehyde, 3-methylthiophene-2-carboxaldehyde, is a crucial intermediate in the synthesis of various compounds, including this compound. quinoline-thiophene.com Its synthesis can be achieved through several routes, often involving the construction of the thiophene ring.

A patented process describes the synthesis of isomerically pure 3-methylthiophene-2-carboxaldehyde starting from 2-mercaptoacetaldehyde or its derivatives. google.comgoogle.com The core of this method is a Michael reaction. In one route, a mercaptoacetaldehyde (B1617137) dialkyl acetal (B89532) is reacted with methyl vinyl ketone in the presence of a base to form a 3-oxobutylmercaptoacetaldehyde dialkyl acetal. google.com

Following the Michael addition, the resulting 3-oxobutylmercaptoacetaldehyde or its acetal undergoes acid-catalyzed hydrolysis to yield the corresponding aldehyde. google.comyoutube.com This step is typically carried out using aqueous mineral acids like HCl or H₂SO₄, or organic acids such as trifluoroacetic acid. google.com The subsequent cyclization of the keto-aldehyde to form the dihydrothiophene ring is facilitated by enamine catalysis. google.com This is achieved using a secondary amine like pyrrolidine, morpholine, or piperidine, often in the presence of an acid with a pKa value between 2 and 6, such as acetic acid. google.com

The final step in the synthesis of 3-methylthiophene-2-carboxaldehyde from the dihydrothiophene intermediate is dehydrogenation. google.com This aromatization step can be accomplished using reagents such as diphenyl disulfide or chloranil (B122849) to yield the desired aldehyde. google.com

Esterification and Amidation Routes

Esterification and amidation are fundamental transformations of this compound, providing access to a wide range of derivatives. These routes typically start with the conversion of the carboxylic acid into more reactive intermediates.

Synthesis of Methyl 3-Methylthiophene-2-carboxylate

The formation of methyl 3-methylthiophene-2-carboxylate is commonly achieved through the esterification of this compound. One of the most direct methods is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The alcohol is typically used in large excess, often serving as the solvent, to drive the equilibrium towards the ester product. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

An alternative, two-step approach involves first converting the carboxylic acid to its more reactive acid chloride, which is then treated with methanol. commonorganicchemistry.com This method avoids the equilibrium limitations of Fischer esterification.

Table 1: Common Methods for the Synthesis of Methyl 3-Methylthiophene-2-carboxylate

| Method | Reagents | Key Features |

|---|---|---|

| Fischer-Speier Esterification | This compound, Methanol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; Methanol often used as solvent. masterorganicchemistry.com |

Conversion of this compound to its Acid Chloride

The synthesis of 3-methylthiophene-2-carbonyl chloride is a key step that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. fishersci.cafishersci.fi A standard and effective reagent for this transformation is thionyl chloride (SOCl₂). commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com The mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts. masterorganicchemistry.com The formation of these gases makes the reaction essentially irreversible. masterorganicchemistry.com Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another common reagent used for this conversion. commonorganicchemistry.com The resulting 3-methylthiophene-2-carbonyl chloride is a colorless to yellow liquid and a valuable intermediate in organic synthesis. fishersci.fi

Amide Formation from Acid Chlorides with Ammonia (B1221849) or Ammonium Hydroxide

3-Methylthiophene-2-carboxamide (B1269094) is synthesized from the corresponding acid chloride through nucleophilic acyl substitution. nih.gov The highly electrophilic carbonyl carbon of 3-methylthiophene-2-carbonyl chloride readily reacts with nucleophiles like ammonia. The reaction is typically performed by treating the acid chloride with aqueous ammonia (ammonium hydroxide) or anhydrous ammonia. The nitrogen atom of ammonia attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. A final deprotonation step by another molecule of ammonia yields 3-methylthiophene-2-carboxamide.

Table 2: Synthesis of 3-Methylthiophene-2-carboxamide

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-Methylthiophene-2-carbonyl chloride | Ammonia or Ammonium Hydroxide | 3-Methylthiophene-2-carboxamide nih.gov | Nucleophilic Acyl Substitution |

Dehydration of Amides to Nitrile Derivatives

The conversion of 3-methylthiophene-2-carboxamide to its corresponding nitrile, 3-methyl-2-cyanothiophene, is achieved through a dehydration reaction. This process involves the removal of a water molecule from the primary amide functional group. The reaction requires the use of a strong dehydrating agent. Common reagents employed for this type of transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). The choice of reagent and reaction conditions can be optimized to achieve high yields of the nitrile derivative. This transformation provides a synthetic route to another important class of thiophene derivatives.

Palladium-Catalyzed Carbonylation for Carboxylic Acid Introduction

Palladium-catalyzed carbonylation reactions represent a powerful and atom-economical method for introducing a carboxylic acid or ester functionality directly onto an aromatic ring. organic-chemistry.org This approach can be applied to the synthesis of this compound from a suitable precursor, such as 2-halo-3-methylthiophene. In a typical catalytic cycle, a palladium(0) complex undergoes oxidative addition into the carbon-halogen bond of the thiophene substrate to form a palladium(II) species. This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond. The resulting acyl-palladium complex can then react with a nucleophile, such as water, to yield the carboxylic acid and regenerate the palladium(0) catalyst. Alternatively, if an alcohol is used as the nucleophile, the corresponding ester is formed directly. google.com This methodology offers a direct route to the target acid or its esters, often with high efficiency and functional group tolerance. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 3 Methylthiophene 2 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 3-methylthiophene-2-carboxylic acid is susceptible to both electrophilic and nucleophilic substitution reactions. The position and nature of the existing substituents, a methyl group at position 3 and a carboxylic acid group at position 2, significantly influence the regioselectivity and reactivity of these transformations.

Nucleophilic Substitution of Halogen Atoms by Amines and Thiols

While direct nucleophilic substitution on the thiophene ring is generally difficult due to its electron-rich nature, the introduction of halogen atoms at specific positions can activate the ring towards such reactions. For instance, halogenated derivatives of this compound can undergo nucleophilic substitution with amines and thiols.

The reactivity of these halogenated derivatives is influenced by the position of the halogen. For example, a halogen at the 5-position of 5-chloro-3-methylthiophene-2-carboxylic acid can be displaced by nucleophiles. The electron-withdrawing carboxylic acid group and the nature of the nucleophile play a crucial role in facilitating this reaction.

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product |

| 5-Chloro-3-methylthiophene-2-carboxylic acid | Amine (R-NH2) | 5-(Alkylamino)-3-methylthiophene-2-carboxylic acid |

| 5-Bromo-3-methylthiophene-2-carboxylic acid | Thiol (R-SH) | 3-Methyl-5-(alkylthio)thiophene-2-carboxylic acid |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). The directing effects of the substituents on the ring in this compound determine the position of incoming electrophiles. The methyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (positions 2 and 5). However, the carboxylic acid group at the 2-position is a deactivating group and directs incoming groups to the meta position (position 4).

The interplay of these two groups results in a specific regioselectivity. Electrophilic substitution, such as nitration or halogenation, will preferentially occur at the 5-position, which is para to the activating methyl group and meta to the deactivating carboxylic acid group. libretexts.org For example, chlorination of 3-methylthiophene (B123197) with a chlorinating agent like sulfuryl chloride can yield 2-chloro-3-methylthiophene (B80250). google.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product |

| HNO3/H2SO4 | 5-Nitro-3-methylthiophene-2-carboxylic acid |

| Br2/FeBr3 | 5-Bromo-3-methylthiophene-2-carboxylic acid |

| SO3/H2SO4 | 3-Methyl-5-sulfothiophene-2-carboxylic acid |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations, including esterification, decarboxylation, and reduction.

Esterification Reactions with Alcohols

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org This leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the ester. youtube.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the product. masterorganicchemistry.com

For example, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid yields methyl 3-methylthiophene-2-carboxylate. nih.gov

Table 3: Examples of Esterification Reactions

| Alcohol | Catalyst | Ester Product |

| Methanol | H2SO4 | Methyl 3-methylthiophene-2-carboxylate nih.gov |

| Ethanol | HCl | Ethyl 3-methylthiophene-2-carboxylate |

| Isopropanol | p-Toluenesulfonic acid | Isopropyl 3-methylthiophene-2-carboxylate |

Decarboxylation Mechanisms Under Specific Reaction Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved under specific conditions. For heteroaromatic carboxylic acids, this can be catalyzed by agents like silver carbonate and acetic acid in a solvent such as DMSO. organic-chemistry.org The mechanism of decarboxylation can vary depending on the reaction conditions. youtube.com In some cases, particularly for β-keto carboxylic acids, decarboxylation can occur upon gentle heating. youtube.com While this compound is not a β-keto acid, specific catalytic systems can promote its decarboxylation to form 3-methylthiophene. orgsyn.org

Reduction of the Carboxylic Acid Moiety to Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde using specific reducing agents.

Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the carboxylic acid all the way to the corresponding primary alcohol, (3-methylthiophen-2-yl)methanol. libretexts.org The reaction proceeds through an aldehyde intermediate which is also reduced under the reaction conditions. libretexts.orglibretexts.org

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. One common method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. libretexts.org Another approach for the reduction of esters to aldehydes involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgchemicalbook.com For example, methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate can be reduced to [4-(4-chloro-benzenesulfonyl)-3-methyl-thiophen-2-yl]-methanol using DIBAL-H. chemicalbook.com

Table 4: Reduction Products of this compound Derivatives

| Starting Material | Reducing Agent | Product |

| This compound | LiAlH4 | (3-Methylthiophen-2-yl)methanol |

| 3-Methylthiophene-2-carbonyl chloride | LiAlH(OtBu)3 | 3-Methylthiophene-2-carbaldehyde |

| Methyl 3-methylthiophene-2-carboxylate | DIBAL-H | 3-Methylthiophene-2-carbaldehyde |

Coupling Reactions for Complex Molecular Architectures

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. In the context of heteroaromatic carboxylic acids such as this compound, traditional Suzuki-Miyaura coupling would require prior conversion of the carboxylic acid to a suitable electrophile.

However, modern advancements have led to the development of decarboxylative cross-coupling reactions, which utilize the carboxylic acid group directly. This approach avoids the need for pre-functionalization to a halide. A novel methodology for a decarboxylative Suzuki-Miyaura-type coupling uses iodine or a bromine source as both a mediator for decarboxylation and the terminal oxidant, eliminating the need for stoichiometric amounts of transition metal salts. rsc.org This process allows for the construction of valuable biaryl structures by coupling heteroaromatic carboxylic acids with arylboronic acids under relatively low catalyst loadings. rsc.org While the general scope has been shown to include various heteroaromatic acids, this method provides a viable pathway for synthesizing 2-aryl-3-methylthiophenes from this compound. rsc.org

The general applicability of Suzuki-Miyaura reactions to heterocyclic systems is well-established, with various palladium catalysts and ligands being employed to achieve high yields and functional group tolerance. nih.govrsc.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction, particularly for potentially challenging heterocyclic substrates. nih.gov

Table 1: Key Components in a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(PCy₃)₂ |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Potassium methyltrifluoroborate |

| Electrophile | Electrophilic partner | Aryl halides, Aryl triflates, Heteroaryl carboxylic acids (decarboxylative) |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants and facilitates reaction | Toluene (B28343), Dioxane, Water, DMF |

Advanced C–H Functionalization Methodologies

Direct C–H functionalization has emerged as a powerful strategy for molecular synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

A significant challenge in C-H activation is achieving site-selectivity. The use of directing groups allows for the functionalization of specific C-H bonds by coordinating to the metal catalyst and positioning it in proximity to the target bond. For this compound, the focus is on activating the typically inert sp³ C-H bonds of the 3-methyl group.

Research has demonstrated a palladium(II)-catalyzed method for the γ-C–H alkylation of systems derived from this compound. researchgate.netresearchgate.net This process first involves the conversion of the carboxylic acid to its corresponding carboxamide using a bidentate directing group, such as 8-aminoquinoline. researchgate.net This directing group coordinates to the palladium catalyst, facilitating the selective activation and subsequent alkylation of a C-H bond on the adjacent methyl group. researchgate.netacs.org

The reaction proceeds via the formation of a five-membered palladacycle intermediate, which is a kinetically favorable step. nih.gov This strategy has been successfully applied to alkylate the 3-methyl group of the thiophene system with various alkyl iodides, providing access to 3-alkylated thiophene motifs that are present in pharmaceutically active molecules. researchgate.net

Table 2: Pd(II)-Catalyzed γ-C–H Alkylation of 3-Methylthiophene-2-(8-quinolyl)carboxamide

| Alkyl Iodide | Product | Yield (%) |

|---|---|---|

| Ethyl iodoacetate | N-(quinolin-8-yl)-3-(3-ethoxy-3-oxopropyl)thiophene-2-carboxamide | 71 |

| 1-Iodobutane | 3-Pentyl-N-(quinolin-8-yl)thiophene-2-carboxamide | 61 |

| 1-Iodopentane | 3-Hexyl-N-(quinolin-8-yl)thiophene-2-carboxamide | 62 |

| Iodocyclohexane | 3-(Cyclohexylmethyl)-N-(quinolin-8-yl)thiophene-2-carboxamide | 51 |

Data derived from studies on Pd(II)-catalyzed alkylation of 3-methylthiophene/furan-2-carboxylic acid systems. researchgate.net

Heterocyclic Ring Oxidation and Reduction Chemistry

The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives have different electronic properties and chemical reactivity compared to the parent thiophene.

The oxidation of thiophene derivatives can be achieved using various oxidizing agents. jchemrev.com A common and effective method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. nih.gov Methyltrioxorhenium (MTO, CH₃ReO₃) is a particularly efficient catalyst for this transformation. nih.govdicp.ac.cn

The oxidation proceeds in a stepwise manner. The sulfur atom in the thiophene ring first attacks the electrophilic oxygen of the activated peroxide, forming the corresponding thiophene S-oxide (sulfoxide). nih.gov For many thiophene derivatives, the intermediate sulfoxide (B87167) is highly reactive and is quickly oxidized further to the more stable thiophene S,S-dioxide (sulfone). nih.govdicp.ac.cn In many cases, using systems like MTO/H₂O₂, the reaction proceeds directly to the sulfone with no detectable accumulation of the sulfoxide intermediate. dicp.ac.cn

The rate of the initial oxidation to the sulfoxide is increased by electron-donating groups on the thiophene ring, such as the methyl group in this compound, which enhances the nucleophilicity of the sulfur atom. nih.gov Conversely, the subsequent oxidation from sulfoxide to sulfone is often faster when electron-withdrawing groups are present. nih.gov A variety of other oxidizing systems, including those based on hypervalent iodine reagents or other metal catalysts, can also be employed to achieve this transformation, sometimes allowing for selective synthesis of the sulfoxide. organic-chemistry.orgorganic-chemistry.org

Table 3: Common Oxidizing Systems for Sulfide (B99878) to Sulfone Transformation

| Oxidizing Agent | Catalyst/Promoter | Selectivity |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Primarily Sulfones |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Primarily Sulfones |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Primarily Sulfoxides |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Sulfones |

| o-Iodoxybenzoic acid (IBX) | Tetraethylammonium bromide | Sulfoxides |

Data compiled from general literature on sulfide oxidation. jchemrev.comdicp.ac.cnorganic-chemistry.orgorganic-chemistry.org

Derivatives and Analogues of 3 Methylthiophene 2 Carboxylic Acid: Synthesis and Characterization

Halogenated Derivatives

Halogenation of the thiophene (B33073) ring is a key strategy for modifying the electronic properties of 3-methylthiophene-2-carboxylic acid and for creating reactive sites for further functionalization.

The synthesis of 4,5-dibromo-3-methylthiophene-2-carboxylic acid can be approached through the bromination of its corresponding methyl ester, methyl 3-methylthiophene-2-carboxylate. An early method involved aqueous bromination of the ester followed by hydrolysis of the ester group to yield the carboxylic acid. beilstein-journals.org A more direct treatment of 3-methyl-2-thiophenecarboxylic acid with bromine can lead to a tribromide intermediate through a bromination/decarboxylation sequence. beilstein-journals.org

The methyl ester of this dibrominated acid, 4,5-dibromo-3-methylthiophene-2-carboxylic acid methyl ester, is noted as a useful intermediate in organic synthesis. chemicalbook.com It can be used to synthesize various biologically active compounds. The development of efficient synthetic routes to halogenated thiophene building blocks, such as bromo-derivatives, is crucial for producing new classes of insecticides. beilstein-journals.org For instance, a one-pot bromination/debromination procedure starting from 3-methylthiophene (B123197) has been developed to produce 2,4-dibromo-3-methylthiophene, a key intermediate that can be converted to the desired carboxylic acid. beilstein-journals.org

A direct, one-step method for the synthesis of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid has been developed, offering a short and efficient route suitable for batch preparation. google.com The process involves the reaction of this compound with N-chlorosuccinimide (NCS) as the chlorinating agent. google.com The reaction is conducted in a mixed solvent system of acetic acid and N,N-dimethylformamide (DMF). google.com This method is characterized by mild reaction conditions, straightforward product purification, and high yields, typically ranging from 90.5% to 93%. google.com

The process begins by dissolving this compound in the acetic acid/DMF solvent mixture. N-chlorosuccinimide is then added, and the reaction is initiated by gentle heating before being controlled in an ice bath. The mixture is stirred for several hours at a controlled temperature to complete the reaction. google.com The final product, a pale yellow solid, is isolated through extraction and purified by column chromatography. google.com

Table 1: Synthesis Conditions for 3-Methyl-4,5-dichlorothiophene-2-carboxylic Acid google.com

| Reactant Molar Ratio (Acid:NCS) | Solvent Molar Ratio (Acetic Acid:DMF) | Reaction Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| 1:4 | 1.0:1.0 | 35°C | 6 hours | 92.2% |

| 1:4 | 1.0:2.0 | 35°C | 6 hours | 90.5% |

| 1:5 | 1.0:1.0 | 35°C | 6 hours | 93% |

Carboxylate Esters and Amides

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives and intermediates for a wide range of compounds.

Methyl 3-methylthiophene-2-carboxylate is the methyl ester derivative of this compound. It is a colorless to light yellow, clear liquid with a characteristic odor. This compound serves as a key intermediate in various organic syntheses, including the preparation of pharmaceuticals and other complex organic molecules. One method for its preparation involves the reaction of 3-methylthiophene with methyl formate. It is also a crucial starting material for producing halogenated derivatives, such as 4,5-dibromo-3-methylthiophene-2-carboxylic acid, through bromination. beilstein-journals.org

Table 2: Physicochemical Properties of Methyl 3-Methylthiophene-2-carboxylate nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C7H8O2S |

| Molar Mass | 156.20 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.173 g/cm³ (Predicted) |

| Boiling Point | 216-217°C |

| CAS Number | 81452-54-2 |

Thiophene-2-carboxamides are a significant class of derivatives that can be synthesized from the corresponding carboxylic acids. A general method for their formation involves the coupling of a thiophene-2-carboxylic acid with an appropriate amine. nih.gov This reaction often utilizes coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov For example, 5-(4-fluorophenyl)thiophene-2-carboxylic acid has been successfully reacted with various anilines to produce a series of N-aryl thiophene-2-carboxamides. nih.gov

Research has also focused on the synthesis of thiophene-2-carboxamides with additional substitutions on the thiophene ring. nih.gov A synthetic strategy has been proposed for obtaining thiophene-2-carboxamide derivatives bearing hydroxyl, methyl, and amino groups at the 3-position. This strategy involves the cyclization of functionalized thiocarbamoyl precursors with N-(4-acetylphenyl)-2-chloroacetamide in the presence of sodium ethoxide. nih.gov The resulting substituted thiophene-2-carboxamides have been characterized using IR, 1H NMR, and mass spectrometry, with further studies exploring their antioxidant and antibacterial properties. nih.gov

Pyridine-Fused and Thiazole-Fused Thiophene Carboxylic Acids

The fusion or linkage of thiophene rings with other heterocyclic systems, such as pyridine (B92270) and thiazole (B1198619), generates novel molecular scaffolds. While direct fusion reactions starting from this compound are specific, general synthetic strategies allow for the construction of molecules containing these linked ring systems.

For the synthesis of pyridine-containing thiophenes, a compound identified as 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid demonstrates a thiophene carboxylic acid linked to a pyridine ring. sigmaaldrich.com The synthesis of such bi-heterocyclic systems often involves multi-step pathways building one ring system onto the other.

Synthesis of 6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic Acid

The synthesis of bi-aryl compounds such as 6-(3-methylthiophen-2-yl)pyridine-3-carboxylic acid is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation, involving the reaction of an organoboron compound with an organic halide. organic-chemistry.orgresearchgate.net

A plausible synthetic route to 6-(3-methylthiophen-2-yl)pyridine-3-carboxylic acid involves the coupling of a 3-methylthiophene-2-boronic acid derivative with a 6-halopyridine-3-carboxylic acid (e.g., 6-chloronicotinic acid). The key steps in this process are outlined below:

Preparation of the Boronic Acid/Ester: 3-Methylthiophene can be converted into its corresponding boronic acid or a more stable boronate ester (e.g., a pinacol (B44631) boronate). This is typically achieved by first lithiating the thiophene at the 2-position, followed by reaction with a trialkyl borate, and subsequent acidic workup to yield the boronic acid.

Suzuki-Miyaura Coupling: The 3-methylthiophene-2-boronic acid derivative is then reacted with a suitable 6-halopyridine-3-carboxylic acid, such as 6-chloronicotinic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The catalyst system often consists of a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ and a phosphine (B1218219) ligand. organic-chemistry.org The base, such as potassium carbonate or cesium carbonate, is crucial for the activation of the boronic acid in the catalytic cycle. organic-chemistry.org The reaction is typically carried out in a solvent mixture, for instance, toluene (B28343) or aqueous DME. researchgate.net

The general reaction scheme is depicted below:

General Suzuki-Miyaura Coupling Reaction

This is a generalized representation. The actual reagents and conditions would be optimized for this specific transformation.

The characterization of the final product, 6-(3-methylthiophen-2-yl)pyridine-3-carboxylic acid bldpharm.com, would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of the two heterocyclic rings, Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify the carboxylic acid functional group.

Derivatization to 4-methyl-2-(3-methylthiophene-2-yl)-1,3-thiazole-5-carboxylic Acid

The construction of a thiazole ring appended to the 3-methylthiophene core can be accomplished using the well-established Hantzsch thiazole synthesis. nih.govyoutube.com This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. youtube.com

To synthesize 4-methyl-2-(3-methylthiophene-2-yl)-1,3-thiazole-5-carboxylic acid, a multi-step process starting from this compound is required:

Amide Formation: The starting carboxylic acid is first converted to its corresponding amide. This can be achieved by treatment with thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849).

Thioamide Synthesis: The resulting amide is then converted to the thioamide, 3-methylthiophene-2-carbothioamide (B137480). This transformation is commonly carried out using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Hantzsch Thiazole Synthesis: The key cyclization step involves reacting the 3-methylthiophene-2-carbothioamide with an appropriate α-haloketoester, such as ethyl 2-chloroacetoacetate. The sulfur of the thioamide acts as a nucleophile, attacking the halogenated carbon of the ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring, yielding ethyl 4-methyl-2-(3-methylthiophene-2-yl)-1,3-thiazole-5-carboxylate. nih.govgoogle.comgoogle.com

Hydrolysis: The final step is the saponification of the ethyl ester to the carboxylic acid using a base like sodium hydroxide, followed by acidification to afford the target molecule, 4-methyl-2-(3-methylthiophene-2-yl)-1,3-thiazole-5-carboxylic acid.

General Hantzsch Thiazole Synthesis

This is a generalized representation. The actual reagents and conditions would be optimized for this specific transformation.

Characterization of the product would rely on NMR to establish the positions of the methyl groups and the linkage between the thiophene and thiazole rings, along with MS and IR to confirm the molecular weight and the presence of the carboxylic acid.

Sulfonyl Chloride Derivatives: 4-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid

The introduction of a sulfonyl chloride group onto the thiophene ring is a valuable transformation, as this functional group can serve as a precursor for the synthesis of sulfonamides and other sulfur-containing derivatives. The direct chlorosulfonation of this compound is a common method to achieve this.

While the synthesis of the specific 4-(chlorosulfonyl) isomer is of interest, the synthesis of the related 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylic acid provides a clear example of this reaction type. The process involves the electrophilic substitution of the thiophene ring with chlorosulfonic acid.

Synthesis of 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid:

The reaction is typically performed by treating this compound with an excess of chlorosulfonic acid. The temperature of the reaction must be carefully controlled, often starting at 0°C and sometimes increasing to higher temperatures to ensure the completion of the reaction. The reaction is usually conducted under an inert atmosphere to prevent side reactions. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, which precipitates the product. The crude product can then be purified by recrystallization or column chromatography.

| Starting Material | Reagent | Product | Reaction Conditions | Yield |

| This compound | Chlorosulfonic acid | 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid | Controlled temperature (e.g., 0°C to 115°C), inert atmosphere | ~71% |

This table summarizes the synthesis of the 5-isomer, which is illustrative of the general chlorosulfonation procedure.

The characterization of these sulfonyl chloride derivatives involves spectroscopic methods. IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group and the C=O of the carboxylic acid. NMR spectroscopy would confirm the substitution pattern on the thiophene ring.

Complex Heterocyclic Structures Derived from this compound

This compound is a key starting material for the synthesis of more complex, fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

The general strategy for synthesizing thieno[2,3-d]pyrimidines from this compound begins with the construction of a 2-aminothiophene-3-carboxylate or a related intermediate.

General Synthetic Pathway:

Functional Group Manipulation: The initial this compound needs to be converted into a suitable precursor for the Gewald reaction, a common method for synthesizing 2-aminothiophenes. This often involves several steps to introduce a cyano group at the 3-position and a suitable functional group at the 2-position. A more direct route may start from a different thiophene precursor but highlights the utility of the thiophene scaffold.

Gewald Aminothiophene Synthesis: A key intermediate, a 2-aminothiophene derivative, can be prepared via a one-pot Gewald reaction. nih.gov This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base such as morpholine.

Pyrimidine (B1678525) Ring Formation: The 2-aminothiophene derivative is then cyclized to form the fused pyrimidine ring. This can be achieved by reacting the aminothiophene with various reagents. For example, reaction with formamide (B127407) or triethyl orthoformate followed by ammonia can yield thieno[2,3-d]pyrimidin-4-ones. nih.govmdpi.com

Further Derivatization: The resulting thieno[2,3-d]pyrimidin-4-one can be further modified. For instance, treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group into a 4-chloro group. nih.gov This chloro-derivative is a versatile intermediate for introducing various nucleophiles, such as amines, to generate a library of substituted thieno[2,3-d]pyrimidines. nih.gov

| Intermediate | Reagent(s) | Resulting Structure |

| 2-Aminothiophene-3-carbonitrile | Formamide | Thieno[2,3-d]pyrimidin-4-amine mdpi.com |

| 2-Aminothiophene-3-carboxylate | Aldehydes / HCl | Dihydrothieno[2,3-d]pyrimidin-4-one nih.gov |

| Thieno[2,3-d]pyrimidin-4-one | POCl₃ | 4-Chlorothieno[2,3-d]pyrimidine nih.gov |

The structural elucidation of these complex heterocyclic systems requires extensive spectroscopic analysis, often including 2D NMR techniques (like COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals and confirm the regiochemistry of the fused rings.

Applications of 3 Methylthiophene 2 Carboxylic Acid and Its Derivatives in Advanced Chemical Synthesis

Building Blocks in Pharmaceutical Chemistry

The thiophene (B33073) ring is a well-regarded scaffold in medicinal chemistry, often acting as a bioisostere for a benzene (B151609) ring, which can lead to improved pharmacological profiles. 3-Methylthiophene-2-carboxylic acid provides a readily modifiable platform for creating diverse molecular architectures.

Research has demonstrated that this compound is a valuable starting material for creating new chemical entities with potential biological activity. One area of exploration is its use in the synthesis of metal-carboxylate complexes. For instance, it has been successfully used to synthesize novel zinc and cadmium carboxylate complexes. journalskuwait.orgchemicalbook.com The coordination of the carboxylate group to metal centers can result in unique three-dimensional structures and electronic properties, which are being investigated for their potential therapeutic applications. The thiophene moiety itself is a key component in many biologically active compounds, and derivatives of this compound are explored for a range of activities.

This compound is frequently employed as a crucial intermediate in the multi-step synthesis of drug candidates and APIs. georganics.skwikipedia.org Its structure allows for various chemical transformations, making it an essential component for constructing more complex pharmaceutical molecules. Production methods have been developed to yield high-purity 3-methyl-2-thiophenecarboxylic acid, underscoring its importance as an intermediate for drugs and agrochemicals. georganics.sk The synthesis often involves the reaction of 2-chloro-3-methylthiophene (B80250) with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide to produce the carboxylic acid. georganics.sk This process highlights its role as a readily accessible building block for further chemical elaboration en route to a final drug product.

A significant application of this compound derivatives is in the synthesis of anthelmintic agents, which are drugs used to treat parasitic worm infections. A derivative, 3-methylthiophene-2-carboxaldehyde, is a key intermediate in the synthesis of these agents. chemscene.com The development of processes to produce isomerically pure 3-methylthiophene-2-carboxaldehyde demonstrates the demand for this specific thiophene structure in the production of anthelmintics. chemscene.com The thiophene core in these molecules is critical for their biological function against parasites.

Table 1: this compound in Pharmaceutical Research

| Application Area | Role of Compound | Resulting Products/Derivatives | Research Finding |

| Biologically Active Compounds | Precursor | Zinc and Cadmium Carboxylate Complexes | Used to synthesize novel metal complexes with potential biological activities. journalskuwait.orgchemicalbook.com |

| Drug Intermediates | Building Block | Various complex organic molecules | Serves as a key intermediate for producing drugs and agrochemicals. georganics.skwikipedia.org |

| Anthelmintic Agents | Precursor | 3-Methylthiophene-2-carboxaldehyde | This derivative is a crucial intermediate for synthesizing anthelmintic drugs. chemscene.com |

Role in Agrochemical Development

The structural motifs that are effective in pharmaceuticals often find parallel applications in agrochemicals, where the goal is to achieve high efficacy and selectivity for a specific biological target.

This compound and its derivatives are vital building blocks in the agrochemical industry, particularly for the creation of modern insecticides. journalskuwait.org Research by Dow AgroSciences identified halogenated 2-thiophenecarboxylic acid derivatives as key components for a new family of 1,2,4-triazole (B32235) insecticides. journalskuwait.org

Specifically, this compound was the starting material for producing 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a critical intermediate. journalskuwait.orgapolloscientific.co.uk This intermediate was then used to assemble the C-ring portion of novel insecticide targets like XR-693 and XR-906, which have shown promising activity against pests such as aphids, mites, and whiteflies, coupled with low mammalian toxicity. journalskuwait.orgapolloscientific.co.uk The development of viable manufacturing routes for these thiophene-based building blocks was essential for the commercial development of this new class of insecticides. journalskuwait.orgapolloscientific.co.uk Carboxylic acids and their derivatives, in general, have made significant contributions to the development of herbicides and other pesticides over the past several decades. cmu.edu

Table 2: Application in Agrochemical Synthesis

| Starting Material | Key Intermediate | Final Product Class | Target Pests |

| This compound journalskuwait.orgapolloscientific.co.uk | 4-Bromo-3-methyl-2-thiophenecarbonyl chloride journalskuwait.orgapolloscientific.co.uk | 2,6-Dihaloaryl 1,2,4-triazole insecticides (e.g., XR-693, XR-906) journalskuwait.orgapolloscientific.co.uk | Aphids, Mites, Whiteflies journalskuwait.orgapolloscientific.co.uk |

Contributions to Material Science

The field of material science leverages the unique properties of organic molecules to create new materials with advanced functions. Thiophene-based compounds are of particular interest due to their electronic properties and stability.

This compound serves as a ligand for the synthesis of coordination complexes and polymers. It has been used to create zinc and cadmium carboxylate complexes, which are a subject of study in material science. journalskuwait.orgchemicalbook.com Such metal-organic compounds can form coordination polymers or metal-organic frameworks (MOFs), materials known for applications in gas storage, separation, and catalysis. While specific applications for the zinc and cadmium complexes of this compound are still under investigation, the ability to form these structures is a notable contribution.

Generally, thiophene derivatives are important monomers for synthesizing conductive polymers. journalskuwait.org The carboxylic acid functional group, in particular, can be used to create water-soluble conducting polymers that can exhibit chromatic (color-changing) responses to ions, making them suitable for sensor applications. rsc.org Furthermore, computational and experimental studies have shown that free carboxylic acid groups within the pores of MOFs can act as binding sites for molecules like carbon dioxide, enhancing the material's gas sorption and separation capabilities. The availability of this compound as a building block thus opens avenues for developing new functional materials, from conductive plastics to specialized sorbents. chemscene.com

Utilization in Organic Electronics and Photovoltaics

The tailored electronic properties and processability of polymers derived from this compound and related compounds make them highly suitable for applications in organic electronics and photovoltaics. The ability to form well-ordered thin films, as facilitated by functional groups like carboxylic acids, is paramount for the performance of these devices. beilstein-journals.org

Organic photovoltaics (OPVs), or organic solar cells, rely on a blend of electron-donating and electron-accepting organic materials to absorb light and generate electricity. Polythiophenes, particularly regioregular poly(3-hexylthiophene) (P3HT), are among the most effective and widely studied photoactive donor materials in polymer solar cells. beilstein-journals.org The performance of these devices is critically dependent on the morphology of the active layer, where efficient charge separation and transport occur at the interface between the donor and acceptor materials. beilstein-journals.org

The controlled self-assembly of thiophene derivatives, guided by functional groups like the carboxylic acid, allows for the creation of optimal nanostructures within the active layer of a solar cell. beilstein-journals.org This structural organization enhances exciton (B1674681) dissociation and improves charge carrier mobility, leading to higher power conversion efficiencies. The development of new thiophene-based polymers continues to be a major focus of research aimed at improving the efficiency and stability of organic electronic devices.

Coordination Chemistry and Metal Complex Formation

This compound is a versatile ligand in coordination chemistry, utilized in the synthesis of metal-carboxylate complexes. It has been explicitly used to prepare complexes with both zinc (Zn) and cadmium (Cd). cmu.edu The carboxylate group (-COO⁻) of the molecule readily coordinates to metal ions, enabling the formation of diverse and structurally interesting coordination polymers.

The study of such complexes is driven by their relevance to several scientific fields. Cadmium carboxylate complexes synthesized in a sulfur-rich coordination environment serve as valuable models for understanding two key areas: the active sites of cadmium-substituted zinc enzymes and the surface chemistry of cadmium chalcogenide nanocrystals. nih.gov These nanocrystals are important materials in optoelectronic devices, and their surface properties, which are often controlled by carboxylate ligands, have a profound impact on their electronic and photoluminescent behavior. nih.gov

Mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy on model cadmium carboxylate systems have shown that the carboxylate groups can exchange readily with free carboxylic acids in solution. nih.gov This facile ligand exchange is a crucial process in the functionalization of nanocrystal surfaces and provides insight into the lability of metal ions in the sulfur-rich active sites of metalloenzymes. nih.gov

Table 2: Metal Complexes of this compound

| Metal Ion | Compound Class | Ligand | Significance of Research |

| Zinc (Zn) | Metal-Carboxylate Complex | 3-Methylthiophene-2-carboxylate | Coordination chemistry studies cmu.edu |

| Cadmium (Cd) | Metal-Carboxylate Complex | 3-Methylthiophene-2-carboxylate | Model systems for enzyme active sites and nanocrystal surfaces cmu.edunih.gov |

Specialty Chemicals and Fragrance Industry Applications

Information regarding the specific application of this compound or its direct derivatives in the specialty chemicals and fragrance industries is not prominent in the surveyed scientific and commercial literature. While related compounds like 2-thiophene carboxylic acid are listed in fragrance databases, they are often noted as not being for fragrance use. thegoodscentscompany.com The primary documented applications for derivatives of 3-methylthiophene (B123197) fall within the realms of pharmaceuticals and pesticides, which are outside the scope of this section. wikipedia.org

Mechanistic and Biological Activity Studies of 3 Methylthiophene 2 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

Histone Acetyltransferase (HAT) Inhibition in Cancer Biology (e.g., p300 HAT)

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov One of the most studied HATs is p300 (also known as KAT3B), which is involved in the acetylation of histone and non-histone proteins, thereby influencing cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Dysregulation of p300 activity is frequently observed in various cancers, including prostate, breast, and liver cancers, and is often associated with a poor prognosis. nih.gov This makes p300 a compelling therapeutic target for anticancer drug development. nih.gov

The inhibition of p300-HAT can alter global gene expression, repress the acetylation of key proteins like p53, and consequently inhibit cancer cell survival and proliferation. nih.gov The development of small-molecule inhibitors that specifically target p300 is an active area of research. nih.govnih.gov While numerous compounds, including natural products and synthetic molecules, have been investigated as HAT inhibitors, specific studies focusing exclusively on 3-methylthiophene-2-carboxylic acid derivatives as p300-HAT inhibitors are not extensively detailed in the current body of literature. However, the exploration of novel heterocyclic compounds as specific and potent HAT inhibitors remains a significant strategy in cancer therapy research. nih.gov

Antioxidant Activity Assessment

DPPH Free Radical Scavenging Assays

The antioxidant potential of this compound derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov This method provides a rapid and reliable means to measure the ability of a compound to act as a hydrogen or electron donor, thus neutralizing the stable DPPH radical. nih.govnih.govresearchgate.net The scavenging activity is typically quantified by a decrease in absorbance at approximately 517 nm, which is observed as a color change from purple to yellow. nih.gov

In a study evaluating a series of novel thiophene-2-carboxamide derivatives, compounds were assessed for their antioxidant properties. The investigation revealed that the substitution pattern on the thiophene (B33073) ring significantly influences the antioxidant capacity. Specifically, 3-methyl thiophene-2-carboxamide derivatives were synthesized and tested.

The results indicated that 3-amino and 3-hydroxy thiophene-2-carboxamide derivatives generally exhibit higher antioxidant activity compared to the 3-methyl substituted counterparts. For instance, 3-amino thiophene-2-carboxamide derivatives showed inhibition percentages ranging from 46.9% to 62.0%, while 3-hydroxy derivatives showed moderate inhibition of 28.4% to 54.9%. In contrast, the 3-methyl thiophene-2-carboxamide derivatives (compounds 5a-c) displayed the lowest antioxidant activity, with inhibition percentages between 12.0% and 22.9%. nih.gov This suggests that while the 3-methyl group is a key structural feature, other functional groups like amino or hydroxyl at the 3-position can more significantly enhance the radical scavenging potential. nih.gov

Table 1: Antioxidant Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives

| Compound Series | Substituent at Position 3 | Antioxidant Activity (% Inhibition) |

|---|---|---|

| 3a-c | -OH | 28.4% - 54.9% |

| 5a-c | -CH₃ | 12.0% - 22.9% |

| 7a-c | -NH₂ | 46.9% - 62.0% |

Data sourced from a study on novel thiophene-2-carboxamide derivatives. nih.gov

Anti-inflammatory and Antimicrobial Properties

Evaluation of Thiophene Derivatives as Anti-inflammatory Agents

Thiophene-based compounds are recognized as privileged structures in the design of new anti-inflammatory agents. mdpi.com Several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene core, highlighting the therapeutic potential of this heterocycle. The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com

Research has shown that the structural features of thiophene derivatives, including the presence of carboxylic acid, methyl, and amide groups, are important for their anti-inflammatory activity. mdpi.com For example, a review on the topic highlighted that these functional groups contribute to the recognition and inhibition of biological targets like COX and LOX enzymes. mdpi.com One study reported on a highly active anti-inflammatory agent, a 4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate, demonstrating the potential of substituted thiophene carboxylic acid esters in modulating inflammatory responses. nih.gov Although direct and extensive evaluations of this compound itself are limited, the established importance of both the methyl and carboxylic acid moieties on the thiophene ring suggests that its derivatives are promising candidates for the development of novel anti-inflammatory drugs. mdpi.com

Investigation of Antimicrobial Efficacy Against Bacterial Strains

Derivatives of this compound have been investigated for their efficacy against a range of pathogenic bacteria. These studies are crucial for addressing the growing challenge of antimicrobial resistance. The antimicrobial activity is typically assessed by determining the zone of inhibition or the minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.

In a study focusing on thiophene-2-carboxamide derivatives, compounds bearing a methyl group at the 3-position were tested against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). The results showed that 3-methyl thiophene-2-carboxamide derivatives (compounds 5a-c) exhibited the lowest antibacterial activity among the tested series, which also included 3-hydroxy and 3-amino derivatives. nih.gov

Specifically, the 3-amino thiophene-2-carboxamide derivatives demonstrated the most potent activity. For example, compound 7b, an amino-substituted derivative, showed excellent activity against S. aureus, B. subtilis, and P. aeruginosa with activity indices of 83.3%, 82.6%, and 86.9% compared to the standard drug, ampicillin. nih.gov In contrast, the 3-methyl derivatives had significantly lower or no activity against the same strains. nih.gov This indicates that while the thiophene-2-carboxylic acid scaffold is a valid starting point, the nature of the substituent at the 3-position is a critical determinant of antimicrobial potency. nih.gov

Table 2: Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives

| Compound Series | Substituent at Position 3 | Activity against S. aureus (% Index vs. Ampicillin) | Activity against B. subtilis (% Index vs. Ampicillin) | Activity against E. coli (% Index vs. Ampicillin) | Activity against P. aeruginosa (% Index vs. Ampicillin) |

|---|---|---|---|---|---|

| 3a-c | -OH | Moderate | Good | Low | Good |

| 5a-c | -CH₃ | Low to None | Low to None | Low to None | Low to None |

| 7a-c | -NH₂ | High | High | Moderate | High |

Activity index is a relative measure compared to the standard antibiotic, ampicillin. Data is qualitatively summarized from findings on thiophene-2-carboxamide derivatives. nih.gov

Anticancer and Cytotoxicity Investigations

The evaluation of novel chemical entities for their potential as anticancer agents begins with assessing their ability to inhibit the growth of and kill cancer cells in vitro. Derivatives of this compound have been the subject of such investigations, with a particular focus on their effects against common human cancer cell lines.

Derivatives incorporating the thiophene core have demonstrated a range of cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). nih.govmdpi.com For instance, novel chalcone-thienopyrimidine derivatives were synthesized and screened for their anticancer effects. nih.gov In this study, while all tested compounds induced oxidative stress in the cancer cells, specific derivatives showed notable cytotoxicity. nih.gov Six compounds (3a-e and 3g) were effective against HepG2 cells, and two of those (3b and 3g) also showed potent activity against MCF-7 cells, with IC₅₀ values that were superior to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov

Similarly, a series of thiophene carboxamide derivatives, designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), were evaluated against a panel of cancer cells. nih.gov These compounds displayed significant antiproliferative effects, particularly against the Hep3B liver cancer cell line. mdpi.com Another study on thiophene derivatives in MCF-7 cells found that all tested compounds reduced cell viability, exhibiting IC₅₀ values below 30 µmol/L. nih.gov Specifically, the compound labeled SB-200 showed a favorable selectivity index compared to doxorubicin (B1662922) in 2D cell cultures. nih.gov

Metal complexes incorporating a related compound, 3-chlorothiophene-2-carboxylic acid, have also been assessed. mdpi.com One cobalt-containing complex, in particular, demonstrated significant inhibitory effects against leukemia (K562) and colon cancer (SW480) cells, and moderate activity against HepG2 cells. mdpi.com

Table 1: Cytotoxicity of Selected Thiophene Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Key Findings | Reference |

| Chalcone-thienopyrimidines | HepG2, MCF-7 | Compounds 3b and 3g showed more potent activity (lower IC₅₀) than the standard drug 5-FU against both cell lines. | nih.gov |

| Thiophene Carboxamides | Hep3B, MCF-7, etc. | Compounds 2b and 2e were the most active against Hep3B cells, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. | mdpi.comnih.gov |

| Thiophene Derivatives | MCF-7 | All tested compounds showed cytotoxic activity (IC₅₀ < 30 µmol/L). Compound SB-200 was most selective. | nih.gov |

| 3-chlorothiophene-2-carboxylic acid-Cobalt Complex | K562, SW480, HepG2 | Showed highest inhibition rates against K562 (62.05%) and SW480 (66.83%) cells. | mdpi.com |

Structure-Activity Relationship (SAR) Analyses

Understanding how specific chemical features of a molecule contribute to its biological activity is a cornerstone of medicinal chemistry. SAR studies on this compound derivatives have provided valuable insights for designing more potent anticancer agents.

Research has consistently shown that the type and position of substituent groups on the thiophene ring system are critical for anticancer efficacy. In the study of chalcone-thienopyrimidine derivatives, the inclusion of different electron-donating and electron-withdrawing groups was a key part of the SAR analysis. nih.gov The superior performance of compounds 3b and 3g against HepG2 and MCF-7 cells highlights the importance of the specific substitutions present in those molecules. nih.gov

For thiophene-carboxamide derivatives designed to mimic CA-4, the presence of carboxamide and polymethoxyphenyl or alkyl-substituted groups was found to be effective. mdpi.com These moieties are believed to provide a polar surface area similar to that of CA-4, enabling the compounds to penetrate the cell membrane and reach their intracellular target. mdpi.com Further studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives identified that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity. nih.gov The modification of the pharmacophore, or the part of the molecule responsible for its biological activity, was explored in 3-methylquinoxaline derivatives. nih.gov It was observed that compounds with an amide group were generally more active than those with diamide (B1670390) or hydrazide groups. nih.gov

Molecular Interaction and Pathway Modulation

To exert a biological effect, a drug molecule must interact with specific targets within the cell, such as enzymes or receptors, thereby modulating cellular pathways.

Molecular docking studies have been instrumental in predicting and explaining the interactions between thiophene derivatives and their biological targets. For thiophene-carboxamide derivatives that mimic CA-4, docking simulations showed that the compounds fit within the colchicine-binding site of tubulin. nih.gov The thiophene ring's aromatic character was found to be crucial for this interaction, potentially offering more advanced interactions than CA-4 itself. nih.gov

In a different class of compounds, 3-methylquinoxaline derivatives were designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in cancer-driven blood vessel formation. nih.govnih.gov Docking studies confirmed that the most potent compounds could bind effectively within the VEGFR-2 pocket. nih.govnih.gov For benzo[b]thiophene derivatives, molecular docking suggested a binding pattern to RhoA, a protein involved in cell shape and movement, which differed from that of a previously known inhibitor, providing a basis for developing novel agents targeting this pathway. nih.gov The fat mass and obesity-associated protein (FTO), an mRNA demethylase, has also been identified as a promising target for anticancer therapy, with some thiophenic acid derivatives being developed as inhibitors. researchgate.net